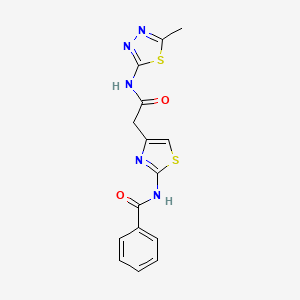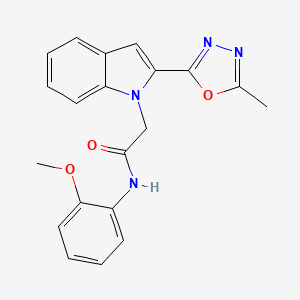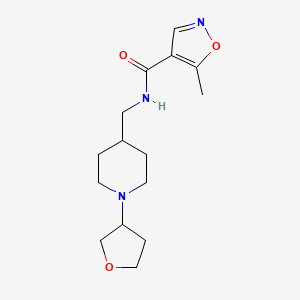
5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide” is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.367. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a tetrahydrofuran ring and an isoxazole ring.Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .科学的研究の応用
Synthesis and Chemical Properties
Compounds with structures similar to "5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" are often explored for their unique synthesis methods and chemical properties. For instance, research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone highlights the interest in developing new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020). These studies focus on creating compounds with anti-inflammatory and analgesic properties, suggesting a pathway for the development of new medications.
Potential Therapeutic Applications
The structural complexity of compounds like "5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" indicates potential for therapeutic application. For example, research into spiro[isobenzofuran-1(3H),4'-piperidines] as central nervous system agents (Bauer et al., 1976) and the development of antiprotozoal agents (Ismail et al., 2004) illustrate the exploration of novel compounds for addressing diverse health conditions.
Molecular Interaction Studies
Understanding how compounds interact with biological targets is crucial for drug development. Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor (Shim et al., 2002) provide insights into the design of selective receptor antagonists, which could inform research on similar compounds.
Advanced Material Development
Beyond biomedical applications, compounds with complex structures may be investigated for their potential in developing advanced materials. For instance, research into the synthesis of ordered polymers (Yu et al., 1999) demonstrates the interest in utilizing unique chemical structures for creating new materials with specific properties.
将来の方向性
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are important future directions .
特性
IUPAC Name |
5-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-14(9-17-21-11)15(19)16-8-12-2-5-18(6-3-12)13-4-7-20-10-13/h9,12-13H,2-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGAIQFBJOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)
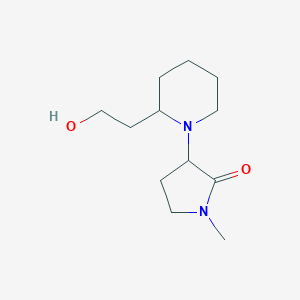
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

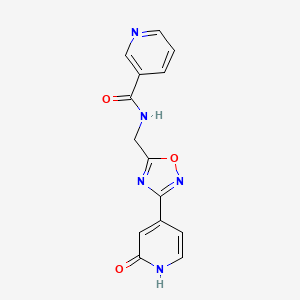
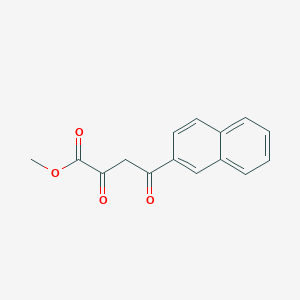
![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)

